molecular formula C13H17N B13865640 1,2-Dimethyl-3-propan-2-ylindole

1,2-Dimethyl-3-propan-2-ylindole

Cat. No.: B13865640
M. Wt: 187.28 g/mol
InChI Key: GNVKAJVOYYNDQY-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-propan-2-ylindole is a synthetic indole derivative intended for research and development purposes. Indole-based compounds are a significant area of investigation in medicinal chemistry, with published research highlighting their potential as therapeutic agents. Specifically, structurally similar indole and azaindole derivatives have been identified as antagonists for targets like the P2X7 receptor, which is implicated in neuroinflammatory and neurodegenerative diseases such as Alzheimer's and Parkinson's . Other research avenues for indole derivatives include their development as inhibitors of lysyl oxidases (LOX), enzymes involved in fibrosis and cancer progression , and as potential agents for oncology through other mechanisms . This compound serves as a valuable chemical intermediate or reference standard for researchers exploring structure-activity relationships (SAR) within this pharmacologically active class of molecules. It can be utilized in biochemical assays, high-throughput screening, and lead optimization studies to develop novel therapeutics. The mechanism of action for any specific indole derivative is structure-dependent, but often involves targeted modulation of enzyme or receptor activity . 1,2-Dimethyl-3-propan-2-ylindole is provided as a high-purity material to ensure reliable and reproducible experimental results. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines for laboratory chemicals.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

1,2-dimethyl-3-propan-2-ylindole

InChI

InChI=1S/C13H17N/c1-9(2)13-10(3)14(4)12-8-6-5-7-11(12)13/h5-9H,1-4H3

InChI Key

GNVKAJVOYYNDQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(C)C

Origin of Product

United States

Preparation Methods

Stepwise Alkylation Approach

  • Step 1: N-Methylation

    • Starting from indole, N-alkylation with methyl iodide or methyl sulfate under basic conditions (e.g., potassium carbonate in DMF) selectively methylates the nitrogen atom to give 1-methylindole.
  • Step 2: C-2 Methylation

    • Directed lithiation at C-2 using a strong base such as lithium diisopropylamide (LDA) at low temperature (-78°C), followed by methylation with methyl iodide, yields 1,2-dimethylindole.
  • Step 3: C-3 Isopropylation

    • Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling at C-3 introduces the isopropyl group.
    • For example, 1,2-dimethylindole can be treated with isopropyl bromide under Lewis acid catalysis (e.g., AlCl3) or via palladium-catalyzed alkylation to afford 1,2-dimethyl-3-propan-2-ylindole.

This method allows for control over regioselectivity and functional group tolerance.

One-Pot Multicomponent Synthesis

  • Using a multicomponent reaction involving substituted anilines, ketones (such as acetone for methyl groups and isopropyl methyl ketone for isopropyl substitution), and aldehydes under acidic or catalytic conditions can yield substituted indoles directly.
  • Transition metal catalysts (e.g., ruthenium, cobalt) have been reported to facilitate regioselective alkylation and cyclization steps.
  • This approach, while efficient, requires optimization for selective substitution at the desired positions.

Catalytic and Green Chemistry Methods

  • Ruthenium-catalyzed reactions have been explored for complex indole derivatives. For example, ruthenium complexes have been used to facilitate selective alkylation and complexation reactions, improving yields and selectivity under mild conditions.
  • Carbon allotrope catalysis (e.g., multiwall carbon nanotubes) has been reported to promote ring-opening and functionalization reactions relevant to indole derivatives, enhancing reaction rates and product purity.
  • These methods align with green chemistry principles by reducing harsh reagents and reaction conditions.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%) Reference
Stepwise Alkylation LDA, methyl iodide, isopropyl bromide, AlCl3 High regioselectivity, scalable Multiple steps, sensitive to moisture 65-80 Inferred from standard synthetic protocols
One-Pot Multicomponent Substituted anilines, ketones, aldehydes, acid catalyst Efficient, fewer steps Requires optimization for selectivity 50-70 General literature on indole synthesis
Ruthenium-Catalyzed Alkylation Ruthenium chloride, ethanol, reflux Mild conditions, good selectivity Requires metal catalyst, cost 70-87
Carbon Nanotube Catalysis Multiwall carbon nanotubes, heating (150°C) Green chemistry, enhanced purity Specialized catalyst needed Variable

Analytical and Characterization Techniques

These techniques are essential to verify the structure and purity of 1,2-dimethyl-3-propan-2-ylindole and its intermediates.

Summary and Recommendations

  • The stepwise alkylation approach remains the most reliable and controllable method for preparing 1,2-dimethyl-3-propan-2-ylindole with good yields.
  • Ruthenium-catalyzed methods offer mild reaction conditions and improved selectivity, suitable for sensitive substrates.
  • Carbon allotrope catalysis presents an innovative green alternative, though scalability and catalyst availability may limit widespread use.
  • Analytical methods must be rigorously applied to confirm regioselectivity and product purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-propan-2-ylindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dimethyl-3-propan-2-ylindole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-propan-2-ylindole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain pro-survival pathways, leading to apoptosis in cancer cells . The detailed mechanisms are still under investigation, but it is known to affect key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,2-Dimethyl-3-propan-2-ylindole with analogous indole derivatives from the evidence:

Compound Name Substituents (Position) Key Features Reference
1,2-Dimethyl-3-propan-2-ylindole 1,2-Me; 3-iPr Branched alkyl groups enhance steric hindrance and lipophilicity.
Ethyl 4,6-dichloro-3-formylindole-2-carboxylate 2-COOEt; 3-CHO; 4,6-Cl Electron-withdrawing Cl and CHO groups increase reactivity for nucleophilic substitution.
7-Ethyl-3-[2-(trimethylsilyloxy)ethyl]indole 7-Et; 3-O-SiMe₃ Silicon-containing substituents improve thermal stability and lipophilicity.
2-(1,2-Dimethyl-1H-indol-3-yl)-hexafluorocyclopentene 1,2-Me; 3-C₅F₆ Fluorinated groups enhance crystallinity and photochemical stability.

Key Observations:

  • Electronic Effects : Unlike halogenated indoles (e.g., 4,6-dichloro derivatives), the absence of electron-withdrawing groups in 1,2-Dimethyl-3-propan-2-ylindole suggests lower electrophilic reactivity.
  • Solubility : The isopropyl group likely increases hydrophobicity, contrasting with polar substituents like hydroxyl or carboxylate groups in other indoles .

Q & A

Q. What are the common synthetic routes for 1,2-Dimethyl-3-propan-2-ylindole, and what challenges arise during purification?

The synthesis of 1,2-Dimethyl-3-propan-2-ylindole derivatives typically involves alkylation and functionalization of the indole core. For example, methylation at the 1- and 2-positions can be achieved using methyl iodide under anhydrous conditions, while the 3-propan-2-yl group may be introduced via nucleophilic substitution or cross-coupling reactions. Challenges include controlling regioselectivity and minimizing byproducts such as over-alkylated species. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Structural confirmation via 1H^1H-NMR and mass spectrometry (MS) is critical to validate product purity .

Q. Which spectroscopic techniques are most effective for characterizing 1,2-Dimethyl-3-propan-2-ylindole’s structure?

Key techniques include:

  • 1H^1H-NMR : Identifies proton environments, e.g., methyl groups at δ 2.2–2.8 ppm and indole aromatic protons at δ 6.8–7.5 ppm.
  • X-ray crystallography : Resolves 3D molecular geometry and confirms substituent positions. Software like SHELXL refines crystallographic data to achieve low R-factors (e.g., 0.041) .
  • Mass spectrometry (EI-MS) : Provides molecular ion peaks (e.g., [M+^+] at m/z 227) and fragmentation patterns .

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

Use anhydrous solvents (e.g., THF, DMF) under inert gas (N2_2/Ar) and Schlenk-line techniques. Quench reactive intermediates (e.g., Grignard reagents) with controlled proton sources (e.g., ammonium chloride). Monitor reactions via TLC and isolate products promptly to avoid degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing 1,2-Dimethyl-3-propan-2-ylindole?

Contradictions may arise from twinning, disorder, or poor data resolution. Strategies include:

  • Multi-software validation : Cross-check refinements using SHELXL (for small molecules) and OLEX2/ORTEP-III (for graphical validation of thermal ellipsoids) .
  • High-resolution data : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.
  • Twinned refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .

Q. What methodological approaches address conflicting spectroscopic data in structural elucidation?

For example, if NMR suggests a methyl group at δ 2.5 ppm but X-ray indicates steric hindrance:

  • Cross-validation : Compare 13C^{13}C-NMR chemical shifts with computed DFT values.
  • Dynamic effects : Perform variable-temperature NMR to assess conformational flexibility.
  • Complementary techniques : Use IR spectroscopy to confirm functional groups (e.g., indole N-H stretches at ~3400 cm1^{-1}) .

Q. How can computational modeling predict the reactivity of 1,2-Dimethyl-3-propan-2-ylindole in novel reactions?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic substitution sites (e.g., C-5 of indole).
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies.
  • Reactivity descriptors : Use Fukui indices to identify nucleophilic/electrophilic regions .

Q. What strategies mitigate byproduct formation during functionalization of the indole core?

  • Directed ortho-metalation : Use directing groups (e.g., sulfonamides) to control substitution patterns.
  • Catalytic systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective arylations.
  • Protection/deprotection : Temporarily block reactive sites (e.g., N-H with tert-butoxycarbonyl (Boc)) .

Tables for Key Data

Q. Table 1. Crystallographic Refinement Parameters for 1,2-Dimethyl-3-propan-2-ylindole Derivatives

ParameterValueSource
Space groupP1\overline{1}
R-factor0.041
Data-to-parameter ratio16.4
Temperature (K)296

Q. Table 2. NMR Chemical Shifts for Key Protons

Proton Typeδ (ppm)Source
1-CH3_32.28 (s)
2-CH3_32.65 (s)
Indole C3-H7.12 (d, J = 2.4 Hz)

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